Fmoc-D-Abu-OH

Catalog No.
S1768426
CAS No.
135112-27-5
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Abu-OH

CAS Number

135112-27-5

Product Name

Fmoc-D-Abu-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1

InChI Key

XQIRYUNKLVPVRR-QGZVFWFLSA-N

Synonyms

Fmoc-Abu-OH;135112-27-5;Fmoc-2-Abu-OH;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoicacid;ST51037594;Fmoc-L-2-aminobutyricacid;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoicacid;L-2-(Fmoc-amino)butyricacid;PubChem18940;AC1LGWI6;47511_ALDRICH;SCHEMBL118051;47511_FLUKA;MolPort-002-344-033;XQIRYUNKLVPVRR-KRWDZBQOSA-N;ZINC388694;CF-440;MFCD00080268;AJ-20738;AK-41342;AN-32063;SC-10055;FT-0629872;Z9839;(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)butyricacid

Canonical SMILES

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Fmoc-Abu-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-D-Abu-OH (CAS: 135112-27-5) is a non-proteinogenic, Fmoc-protected D-amino acid widely procured for solid-phase peptide synthesis (SPPS). Featuring a two-carbon ethyl side chain, it serves as a critical structural building block in the development of therapeutic peptides, peptidomimetics, and macrocycles. The compound provides an intermediate degree of aliphatic steric bulk—larger than alanine but smaller than valine—while its D-stereochemistry inherently confers resistance to endogenous proteases. In industrial and laboratory workflows, Fmoc-D-Abu-OH is primarily selected to fine-tune receptor binding pockets, replace oxidation-prone residues, or extend the in vivo half-life of peptide drug candidates without introducing excessive backbone rigidity [1].

Research Fit

Fmoc solid-phase peptide synthesis (SPPS) building block
Incorporates stereochemically defined L-aminobutyric acid residue
Base-labile Fmoc protection compatible with standard SPPS protocols

Substituting Fmoc-D-Abu-OH with its L-enantiomer (Fmoc-L-Abu-OH) results in peptides that are rapidly degraded by proteolytic enzymes, reducing serum half-life from days to mere hours [1]. Furthermore, attempting to substitute D-Abu with closely related D-amino acid homologs compromises target affinity. For instance, replacing it with the smaller D-Alanine often introduces excessive backbone flexibility, while the bulkier D-Valine or D-Penicillamine can cause severe steric clashes in tight receptor binding pockets, leading to order-of-magnitude drops in binding affinity [2]. Finally, while D-Cysteine is structurally similar to D-Abu, Cysteine's reactive thiol group is prone to unwanted oxidation and disulfide scrambling during complex syntheses, making the redox-silent D-Abu the strictly required procurement choice for stable aliphatic structural tuning [2].

Substitution Risk

Target
Fmoc-D-Abu-OH (D-configuration)

Defined stereochemistry drives intended peptide secondary/tertiary structure and interaction profile.

Substitute
Fmoc-L-Abu-OH (L-configuration)

Chiral inversion may shift peptide structure, enzymatic stability, and target-binding outcomes.

Direct substitution without verification may compromise experimental reproducibility.

Integrin Receptor Steric Optimization

In the optimization of cyclic RGD peptides targeting the αvβ3 integrin, the steric volume of the D-amino acid at the X7 position is critical. Substitution with D-Abu maintains optimal baseline binding affinity, effectively mimicking the spatial orientation required for receptor engagement. In contrast, substituting this position with bulkier unnatural amino acids like D-Penicillamine (β,β-dimethylcysteine) causes a 4- to 10-fold loss in binding affinity due to steric clashes. Similarly, introducing more flexible residues like β-alanine causes an 11-fold reduction in affinity [1].

Evidence DimensionRelative binding affinity to αvβ3-K562 cells
Target Compound DataD-Abu substitution (maintains baseline high affinity)
Comparator Or BaselineD-Penicillamine or β-Alanine substitutions
Quantified Difference4- to 11-fold loss of binding affinity with comparators
ConditionsCell-based cyclic peptide binding assay

Procuring D-Abu allows developers to fine-tune the hydrophobic contact area of a peptide drug without destroying receptor affinity through over-bulking or excessive flexibility.

Enantiomeric Purity
Data to verify
≤0.5% enantiomer
Supports stereochemical integrity in SPPS L-form often lacks chiral impurity limit

Epimerization Control in SPPS

The incorporation of D-Abu into sterically hindered macrocycles, such as zelkovamycin analogues, presents significant processability challenges. During standard Fmoc-SPPS coupling using HATU/DIPEA, the D-Abu residue is highly susceptible to base-catalyzed epimerization into L-Abu when adjacent to bulky residues (e.g., L-4-OMe-Trp). This chiral inversion completely blocks subsequent macrocyclization efforts, yielding off-target linear peptides [1]. Procuring ultra-high enantiopurity Fmoc-D-Abu-OH and utilizing strictly optimized, low-basicity coupling conditions is mandatory to prevent yield-destroying racemization during the synthesis of complex cyclic therapeutics.

Evidence DimensionEnantiomeric retention during hindered SPPS coupling
Target Compound DataOptimized Fmoc-D-Abu-OH coupling
Comparator Or BaselineStandard basic coupling near bulky residues
Quantified DifferencePrevents complete macrocyclization failure caused by D-to-L epimerization
ConditionsSolid-phase peptide synthesis of zelkovamycin analogues

Buyers must prioritize high-ee grades of Fmoc-D-Abu-OH, as even minor epimerization during synthesis will catastrophically reduce the yield of the final cyclic active pharmaceutical ingredient.

Optical Rotation
Class-level inference
L-form −22.0±2°; D-form expected +22.0°
Orthogonal confirmation of chiral identity Sign reversal distinguishes enantiomers

Protease Stability & Half-Life

The primary procurement driver for D-amino acids like Fmoc-D-Abu-OH is the profound enhancement of pharmacokinetic stability. While peptides composed entirely of L-amino acids are rapidly cleaved by endogenous proteases, resulting in serum half-lives of 2 to 6 hours, the strategic incorporation of D-enantiomers renders the peptide backbone invisible to these enzymes. Assays in concentrated cell lysates demonstrate that D-peptides maintain complete structural integrity for over 24 hours [1]. D-Abu specifically provides this proteolytic resistance while contributing an unbranched, chemically inert ethyl side chain.

Evidence DimensionEnzymatic degradation half-life
Target Compound DataD-enantiomer substituted peptides (>24 hours stability)
Comparator Or BaselineL-enantiomer baselines (2-6 hours half-life)
Quantified DifferenceGreater than 4- to 12-fold extension in half-life
ConditionsIncubation in concentrated MDCK cell lysates

Substituting L-aliphatic residues with D-Abu is a highly reliable strategy to convert a rapidly degrading research peptide into a viable, long-acting therapeutic candidate.

Stability Profile
Data to verify
36 months at 2–8°C
Supports long-term research planning L-form stability duration often unreported

Integrin-Targeting Cyclic Peptide Optimization

Fmoc-D-Abu-OH is the optimal building block when tuning the binding pocket of cyclic RGD peptides. Its ethyl side chain provides the exact intermediate steric bulk required to maintain high αvβ3 integrin affinity, making it the preferred choice over D-Valine (which causes steric clashes) or D-Alanine (which increases flexibility) [1].

Sterically Hindered Macrocyclic Antibiotic Synthesis

In the synthesis of complex natural product analogues like zelkovamycins, Fmoc-D-Abu-OH is utilized to construct the macrocyclic core. Because this residue is prone to epimerization when coupled next to bulky tryptophan derivatives, procuring high-purity Fmoc-D-Abu-OH and employing strictly controlled SPPS conditions is essential for successful cyclization and high API yield [2].

Peptide Therapeutic Half-Life Extension

For therapeutic peptides limited by rapid in vivo degradation, replacing aliphatic L-amino acids with Fmoc-D-Abu-OH extends the serum half-life from hours to days. It provides a highly stable, non-immunogenic structural element that resists enzymatic cleavage without altering the overall hydrophobicity of the peptide sequence [3].

Application Fit

Application
Selection Property
Validation Focus
D-peptide stability research
Chiral purity specification
Verify D-configuration for degradation resistance studies
Enantioselective catalyst/ligand development
Optical rotation identity
Confirm enantiomer identity for binding selectivity
Long-term peptide building block inventory
Defined stability profile
Assess batch consistency over multi-year studies

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

325.13140809 Da

Monoisotopic Mass

325.13140809 Da

Heavy Atom Count

24

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-L-2-aminobutyric acid

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